molecular formula C11H10O4S B10841158 2-(Methylsulfonyl)naphthalene-1,4-diol

2-(Methylsulfonyl)naphthalene-1,4-diol

Cat. No.: B10841158
M. Wt: 238.26 g/mol
InChI Key: LDKPKJBNGZYJSR-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfonyl group at the 2-position and hydroxyl groups at the 1- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)naphthalene-1,4-diol can be achieved through several synthetic routes. One common method involves the sulfonation of naphthalene derivatives followed by hydroxylation. For example, starting with naphthalene, a sulfonation reaction can introduce the methylsulfonyl group at the 2-position. This is typically done using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate can then be hydroxylated at the 1- and 4-positions using a hydroxylating agent like hydrogen peroxide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for sulfonation and hydroxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-(methylsulfanyl)naphthalene-1,4-diol.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfonyl)naphthalene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)naphthalene-1,4-diol involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of FabH, it binds to the active site of the enzyme, preventing the catalysis of fatty acid biosynthesis. This inhibition can lead to the disruption of bacterial cell membrane formation, ultimately resulting in antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)naphthalene-1,4-diol: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.

    1,4-dihydroxynaphthalene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    2-(methylsulfonyl)phenol: Contains a phenol ring instead of a naphthalene ring, leading to different chemical properties.

Uniqueness

2-(methylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the methylsulfonyl group and hydroxyl groups on the naphthalene ring

Properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

2-methylsulfonylnaphthalene-1,4-diol

InChI

InChI=1S/C11H10O4S/c1-16(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,12-13H,1H3

InChI Key

LDKPKJBNGZYJSR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=CC=CC=C2C(=C1)O)O

Origin of Product

United States

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